molecular formula C13H11F3N2O2 B6350070 Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate CAS No. 1017785-30-6

Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6350070
CAS No.: 1017785-30-6
M. Wt: 284.23 g/mol
InChI Key: AWSMPIZZHBFTNP-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a trifluoromethyl-substituted phenyl group at position 5 and an ethyl ester at position 4 of the pyrazole ring. This compound has garnered attention for its role as a selective TRPC3 (Transient Receptor Potential Canonical 3) channel blocker.

Key structural features include:

  • Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability.
  • Ethyl carboxylate: Modulates solubility and bioavailability.

Properties

IUPAC Name

ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-7-17-18-11(10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSMPIZZHBFTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclization

A widely employed method involves the reaction of β-keto esters with hydrazines in halogenated solvents. For example, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate reacts with hydrazine hydrate in dichloromethane to form the pyrazole ring. The halogenated solvent enhances reaction selectivity by stabilizing intermediates. Key parameters include:

Reaction ComponentDetails
Solvent Dichloromethane or chloroform
Temperature 25–40°C
Yield 70–85%
Purification Silica gel chromatography

This method avoids side products like regioisomers by leveraging the electron-withdrawing effect of the trifluoromethyl group, which directs hydrazine attack to the β-position.

Suzuki-Miyaura Cross-Coupling of Brominated Intermediates

Palladium-Catalyzed Arylation

Ethyl 5-bromo-1H-pyrazole-4-carboxylate serves as a key intermediate for introducing the 4-(trifluoromethyl)phenyl group. A Suzuki-Miyaura coupling with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis achieves this transformation:

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃

  • Solvent : Toluene/water (3:1)

  • Temperature : 80°C

  • Yield : 65–78%

Post-reaction purification via recrystallization from ethanol/water yields the product with >95% purity.

Optimization of Bromination

The brominated precursor is synthesized via diazotization-bromination of ethyl 5-amino-1H-pyrazole-4-carboxylate. Copper(II) bromide and tert-butyl nitrite in acetonitrile at 65°C achieve 66–81% yields:

ParameterValue
Reagents CuBr₂, t-BuONO
Reaction Time 24 hours
Workup Acidic extraction, column chromatography

Direct Esterification of Pyrazole Carboxylic Acids

Acid-Catalyzed Esterification

For substrates where the carboxylic acid is pre-formed, esterification with ethanol in the presence of H₂SO₄ or HCl gas provides the target ester. For example, 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid reacts with excess ethanol under reflux to yield the ethyl ester:

ConditionDetail
Catalyst H₂SO₄ (5 mol%)
Temperature 80°C
Yield 88–92%

Comparative Analysis of Methods

Efficiency and Scalability

  • Cyclocondensation : High atom economy but requires strict control of regioselectivity.

  • Suzuki Coupling : Flexible for diverse aryl groups but involves costly palladium catalysts.

  • Direct Esterification : Suitable for late-stage functionalization but depends on acid precursor availability.

Yield and Purity

MethodAverage YieldPurity
Cyclocondensation78%>90%
Suzuki Coupling72%>95%
Esterification90%>98%

Challenges and Mitigation Strategies

Regioselectivity in Cyclocondensation

The trifluoromethyl group’s steric bulk can lead to competing regioisomers. Using bulky solvents (e.g., chloroform) or low temperatures (0–10°C) suppresses side reactions.

Catalyst Deactivation in Cross-Coupling

Pd catalysts are prone to deactivation by bromide byproducts. Adding phosphine ligands (e.g., PPh₃) or using Pd(OAc)₂ improves stability.

Industrial-Scale Considerations

The patent WO2012025469A1 highlights a scalable process using halogenated solvents to enhance yield (85–90%) and reduce waste. Key steps include:

  • Continuous Stirring : Ensures homogeneity in exothermic reactions.

  • In Situ Workup : Acidic extraction avoids intermediate isolation, reducing processing time .

Chemical Reactions Analysis

Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate has shown potential in inhibiting specific cancer cell lines by interfering with metabolic pathways essential for tumor growth. For instance, its efficacy against breast and prostate cancer cells has been documented, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the pyrazole ring could enhance selectivity toward cancerous cells while minimizing toxicity to normal cells .

Agrochemical Applications

Pesticide Development
The compound's structural features make it an excellent candidate for developing new agrochemicals, particularly pesticides. The trifluoromethyl group is known to improve the bioactivity of herbicides and insecticides. Research has shown that derivatives of this compound can effectively target pests while exhibiting low toxicity to non-target species.

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
This compoundAphids85%Smith et al., 2023
This compoundSpider Mites78%Johnson et al., 2023

Material Science

Polymer Chemistry
In material science, the compound has been explored for its potential use in synthesizing advanced materials such as polymers with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups into polymer backbones can lead to materials with unique properties suitable for high-performance applications.

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogs and Their Modifications

The following table summarizes structural analogs, their modifications, and reported biological activities:

Compound Name Substituent Modifications Biological Activity/Notes Reference(s)
Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate (Pyr3) 5-(4-trifluoromethylphenyl), 4-ethyl carboxylate TRPC3 blocker; anti-arterial remodeling
Ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylate (GeGe3) 1-(2-hydroxypentyl), 5-ureido linkage Angiogenesis inhibitor; inhibits HUVEC migration
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 1-(4-nitrophenyl) No biological data; nitro group increases electron withdrawal
Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 1-(4-aminophenyl) Amino group enhances electron density; synthetic intermediate
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (HC-3347) Trifluoromethyl at position 3 Positional isomer; structural building block
Ethyl 5-azido-1H-pyrazole-4-carboxylate 5-azido group Synthetic precursor for click chemistry

Key Observations

Substituent Position and Activity :

  • The position of the trifluoromethylphenyl group (e.g., position 5 in Pyr3 vs. position 3 in HC-3347) significantly impacts target binding. Pyr3’s TRPC3 inhibition relies on the spatial orientation of the trifluoromethylphenyl group for channel interaction .
  • GeGe3’s anti-angiogenic activity is attributed to its ureido substituent, which may facilitate hydrogen bonding with endothelial cell receptors .

The 4-aminophenyl analog () increases electron density, which could enhance interactions with nucleophilic residues in biological targets.

Lack of Biological Data :

  • Several analogs (e.g., ) are reported in patent literature as synthetic intermediates without disclosed biological data, limiting direct pharmacological comparisons.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The trifluoromethyl group in Pyr3 increases logP, enhancing blood-brain barrier penetration relative to non-fluorinated analogs.
  • Solubility: The ethyl carboxylate in Pyr3 balances lipophilicity, improving aqueous solubility compared to non-esterified pyrazoles.
  • Metabolic Stability : Fluorinated groups resist oxidative metabolism, extending half-life compared to compounds like GeGe3, which contains a hydrolytically labile ureido group .

Biological Activity

Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data from various studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₀F₃N₂O₂
  • CAS Number : 112055-37-5
  • Molecular Weight : 302.22 g/mol
  • Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl ester functional group.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment.

The anticancer efficacy is primarily attributed to the compound's ability to inhibit specific signaling pathways involved in tumor growth and proliferation. For instance, compounds containing the pyrazole scaffold have been shown to target the PI3K/Akt/mTOR pathway, which plays a crucial role in cancer cell survival and proliferation .

Case Studies

  • Breast Cancer : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects on MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity .
  • Liver Cancer : The compound also showed promising results against HepG2 liver cancer cells, suggesting its potential as a therapeutic agent in hepatocellular carcinoma .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains.

Efficacy Against Pathogens

The compound demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Bacillus subtilis10 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in various models.

The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is crucial for managing chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazine hydrate to form the pyrazole core, followed by trifluoromethylphenyl group introduction via nucleophilic substitution or Suzuki coupling. For example:

  • Step 1 : Cyclocondensation of ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate with hydrazine hydrate under reflux in ethanol (60–80°C, 6–8 hours) forms the pyrazole ring .
  • Step 2 : Purification via recrystallization (e.g., ethanol/water) improves purity (>95%).
  • Optimization : Catalytic bases like K₂CO₃ or phase-transfer catalysts (e.g., TBAB) enhance substitution efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethylphenyl at C5, ester at C4). Key signals: δ 1.3 ppm (ethyl CH₃), δ 4.3 ppm (ester CH₂), and aromatic protons at δ 7.5–8.0 ppm .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 325) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns in crystalline forms .

Q. How do physicochemical properties (e.g., solubility, logP) influence its applicability in biological assays?

  • Methodological Answer :

  • Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO or PEG-400 vehicles for in vitro studies.
  • Stability : Hydrolytic degradation at ester groups under alkaline conditions (pH >8) requires buffered solutions (pH 6–7) for storage .
  • Thermal Stability : Melting point (~150–155°C) indicates suitability for solid-phase reactions .

Q. What preliminary biological screening approaches are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against COX-2 or kinases (IC₅₀ determination via fluorometric/colorimetric readouts) .
  • Antimicrobial Screening : Disk diffusion (10–100 µg/mL) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (48-hour exposure, IC₅₀ calculation) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • Methodological Answer :

  • SAR Analysis : Compare analogs (e.g., chloro, amino, or methoxy substituents) using in silico docking and experimental IC₅₀ values. For example:
Substituent (Position)Bioactivity (IC₅₀, µM)Solubility (mg/mL)
-CF₃ (C5)12.3 (COX-2)0.8
-Cl (C5)25.71.2
-NH₂ (C5)8.92.5
  • Key Insight : Electron-withdrawing groups (e.g., -CF₃) enhance target binding but reduce solubility .

Q. What mechanistic studies can elucidate its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) via Stern-Volmer plots to assess affinity .
  • Kinetic Studies : Pre-steady-state stopped-flow assays to determine inhibition constants (e.g., kₐₚₚ for COX-2) .
  • Mutagenesis : Replace key residues (e.g., Arg120 in COX-2) to identify binding hotspots .

Q. How can crystallographic data inform the design of derivatives with enhanced potency?

  • Methodological Answer :

  • X-ray Diffraction : Resolve ligand-protein co-crystals (e.g., with COX-2) to map hydrophobic pockets and hydrogen bonds. For example, trifluoromethyl groups occupy hydrophobic cavities, while the ester moiety forms polar interactions .
  • Structure Refinement : Use software like PHENIX to model substituent effects (e.g., -CF₃ vs. -OCH₃) on binding energy .

Q. What in silico strategies are effective for predicting ADMET properties and optimizing lead candidates?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide to simulate binding to targets (e.g., EGFR kinase).
  • ADMET Prediction : SwissADME calculates bioavailability (e.g., 65% intestinal absorption) and CYP450 inhibition risks .
  • QSAR Modeling : CoMFA/CoMSIA correlates substituent electronegativity with logD and IC₅₀ .

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